4-[2-(1H-Pyrazol-1-yl)ethyl]phenol
Description
Properties
CAS No. |
80200-07-3 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(2-pyrazol-1-ylethyl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-4-2-10(3-5-11)6-9-13-8-1-7-12-13/h1-5,7-8,14H,6,9H2 |
InChI Key |
OHDHUONEWKWMET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Condensation-Based Approaches
A common strategy for synthesizing 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives. For instance, 1-(4-hydroxyphenyl)ethanone can react with hydrazine hydrate under acidic conditions to form the pyrazole ring. In a study by Bhor et al. (2023), analogous pyrazole derivatives were synthesized by refluxing ketone precursors with hydrazine hydrate in ethanol, yielding cyclized products after 6–10 hours.
Key steps :
- Esterification : Protection of the phenolic hydroxyl group using phosphoryl chloride (POCl₃) and pyridine to prevent unwanted side reactions.
- Cyclization : Reaction with hydrazine hydrate in ethanol under reflux to form the pyrazole core.
- Deprotection : Acidic or basic hydrolysis to regenerate the free phenol group.
Example Protocol:
Coupling Reactions
An alternative route employs Suzuki-Miyaura coupling to attach pre-formed pyrazole units to phenolic scaffolds. For example, 4-bromophenol can react with a boronic ester-functionalized pyrazole in the presence of a palladium catalyst. While this method is less common in the literature reviewed, it offers regioselectivity advantages for complex derivatives.
Optimization of Reaction Conditions
Catalytic Systems
The choice of catalyst significantly impacts reaction efficiency. Phosphoryl chloride (POCl₃) and pyridine are widely used for esterification and cyclization steps, as demonstrated in the synthesis of 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one derivatives.
Catalyst Comparison :
| Catalyst | Reaction Time (hr) | Yield (%) |
|---|---|---|
| POCl₃/Pyridine | 5–6 | 70–75 |
| H₂SO₄ | 8–10 | 50–55 |
| BF₃·Et₂O | 6–8 | 60–65 |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols often employ continuous flow reactors to enhance scalability. For example, a two-step process involving:
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
HPLC analyses typically show ≥98% purity for pharmaceutical-grade batches, with retention times around 12.4 minutes under reverse-phase conditions.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrazolines and related compounds.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol and selected analogs:
Key Observations :
- Flexibility vs.
- Electronic Effects: Electron-withdrawing groups (-NO₂ in , -CF₃ in ) alter electronic properties, whereas the target compound’s lack of such groups may favor nucleophilic interactions.
- Biological Relevance: Acetamide derivatives (e.g., ) are associated with bioactivity, while nitrophenoxy and trifluoromethyl groups () enhance thermal stability and lipophilicity.
Physicochemical Properties
- Solubility : The ethyl spacer in the target compound may improve aqueous solubility compared to rigid analogs like and .
- Thermal Stability : Bulky substituents in and enhance thermal resistance, whereas the target compound’s simpler structure may limit stability.
- Crystal Packing : Intramolecular H-bonds in promote dense packing, while the target compound’s flexibility may lead to less ordered structures.
Q & A
Q. What are the common synthetic routes for preparing phenolic pyrazole derivatives like 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol, and how can reaction conditions be optimized?
- Methodological Answer : Phenolic pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing β-diketones with hydrazines in ethanol/acetic acid mixtures (e.g., 7-hour reflux with phenyl hydrazine) is a standard method . Optimization involves adjusting solvent polarity (e.g., absolute ethanol for recrystallization), stoichiometry of hydrazine derivatives, and acid catalysis (glacial acetic acid) to improve yields (45–98% reported in similar syntheses) . Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts.
Q. How can structural confirmation of 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol be achieved using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography : Resolve intramolecular interactions (e.g., O–H···N hydrogen bonds) and dihedral angles between aromatic rings, as seen in structurally analogous compounds (dihedral angles: 7.5°–66.4°) . Use Stoe IPDS-II diffractometers for single-crystal analysis .
- NMR : Assign protons using 2D experiments (COSY, HSQC). The phenolic -OH typically appears as a broad singlet (~δ 9–12 ppm), while pyrazole protons resonate at δ 7–8 ppm .
- FTIR : Confirm O–H stretches (~3200–3500 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate data contradictions in crystallographic vs. solution-phase structural analyses of phenolic pyrazoles?
- Methodological Answer : Crystallographic data may reveal planar conformations stabilized by hydrogen bonds (e.g., O–H···N interactions), whereas solution-phase NMR might show dynamic flexibility. To reconcile discrepancies:
Q. How do substituents on the pyrazole ring influence the compound’s coordination chemistry with metal ions?
- Methodological Answer : Pyrazole’s N-donor sites enable ligand behavior. Systematic studies require:
- Synthesis : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at pyrazole positions 3 or 5 to modulate Lewis basicity .
- Titration experiments : Use UV-Vis or fluorescence spectroscopy to determine binding constants (e.g., with Cu²⁺ or Fe³⁺) .
- Single-crystal analysis : Resolve metal-ligand coordination modes (e.g., monodentate vs. bridging) and bond lengths .
Q. What experimental designs are effective for probing the environmental stability and degradation pathways of phenolic pyrazoles?
- Methodological Answer :
- Hydrolytic stability : Expose the compound to buffered solutions (pH 4–10) at 25–50°C, monitoring degradation via LC-MS. Pyrazole rings are generally stable, but phenolic -OH may undergo oxidation .
- Photodegradation : Use UV irradiation (254–365 nm) in aqueous/organic media, identifying byproducts (e.g., quinones) via HRMS .
- Microbial assays : Incubate with soil or wastewater microbiota to assess biodegradation half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
